molecular formula C11H11BrO2 B1340567 5-Bromo-2,3-dihydro-1H-inden-2-YL acetate CAS No. 862135-60-2

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate

Cat. No.: B1340567
CAS No.: 862135-60-2
M. Wt: 255.11 g/mol
InChI Key: XMLOFGGLMITAEP-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-inden-2-YL acetate is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-2,3-dihydro-1H-inden-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLOFGGLMITAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479853
Record name 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862135-60-2
Record name 5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate. In the absence of extensive empirical data in public literature, this document establishes a predictive framework based on fundamental physicochemical principles and provides a robust experimental protocol for systematic solubility determination. This approach is designed to empower researchers in drug development and chemical synthesis to make informed decisions regarding solvent selection for crystallization, formulation, and other critical processes.

Introduction: The Significance of a Solubility Profile

This compound is a halogenated indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, and understanding the solubility of its analogues is paramount for their progression through the drug discovery pipeline. A comprehensive solubility profile is a critical dataset that influences a multitude of downstream applications, including:

  • Recrystallization and Purification: The selection of an appropriate solvent system is fundamental to achieving high purity and desirable crystal morphology.

  • Formulation Development: For a compound to be developed into a therapeutic, its solubility in various pharmaceutically acceptable solvents is a key determinant of its delivery mechanism and bioavailability.

  • Process Chemistry: Scalable synthesis and purification protocols are heavily reliant on the solubility behavior of intermediates and the final active pharmaceutical ingredient (API).

This guide will first delve into the theoretical underpinnings of solubility, followed by a predictive analysis of the title compound's behavior in a range of organic solvents. Subsequently, a detailed experimental workflow for the precise determination of its solubility will be presented.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[1]

Molecular Structure and Polarity Analysis of this compound

To predict the solubility of this compound, we must first analyze its molecular structure to infer its polarity and capacity for intermolecular interactions.

  • Core Structure: The 2,3-dihydro-1H-indene (indane) core is a bicyclic hydrocarbon, rendering it predominantly nonpolar. The presence of the benzene ring allows for π-π stacking interactions.

  • Bromine Substituent: The bromine atom attached to the benzene ring is electronegative, introducing a dipole moment and increasing the molecule's polarizability. However, its contribution to overall polarity is moderate.

  • Acetate Ester Group: The acetate group (-OCOCH₃) is the most significant contributor to the molecule's polarity. The carbonyl group (C=O) and the ester oxygen possess lone pairs of electrons and can act as hydrogen bond acceptors. The presence of this polar functional group will enhance solubility in polar solvents.[2]

Overall, this compound can be classified as a moderately polar compound. It possesses a significant nonpolar surface area from the indane and phenyl rings, but the acetate group provides a polar region capable of engaging in dipole-dipole interactions and hydrogen bonding.

The Role of the Solvent

The choice of solvent is critical. Organic solvents can be broadly categorized based on their polarity, which is often quantified by their dielectric constant and dipole moment. Solvents can also be classified by their ability to act as hydrogen bond donors or acceptors.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar indane core of the target molecule will favor interaction with these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack hydrogen bond donating capabilities. The acetate group of the solute can interact favorably with the dipoles of these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a significant dipole moment and the ability to donate hydrogen bonds. The oxygen atoms of the acetate group can act as hydrogen bond acceptors, leading to potentially strong solute-solvent interactions.[3]

Thermodynamic Considerations

The process of dissolution can be understood from a thermodynamic perspective. The Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously.

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, which represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which is typically positive as the dissolved solute molecules are more disordered than in the crystalline lattice.[4]

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy).[5] The solubility of most solids increases with temperature, as the increased thermal energy helps to overcome the lattice energy.[6][7]

Predictive Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, CyclohexaneLowThe nonpolar indane core will have some affinity, but the polar acetate group will be disfavored.
Aromatic Toluene, XyleneModerateπ-π stacking interactions between the solvent and the benzene ring of the solute will enhance solubility compared to aliphatic nonpolar solvents.
Halogenated Dichloromethane, ChloroformHighGood balance of polarity to interact with both the nonpolar and polar regions of the molecule.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighThe ether oxygen can act as a hydrogen bond acceptor for trace water and will have favorable dipole-dipole interactions with the acetate group.
Esters Ethyl AcetateHigh"Like dissolves like" principle is strong here; the ester functionality of the solvent will readily solvate the acetate group of the solute.
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighThe polar carbonyl group of the ketone will have strong dipole-dipole interactions with the acetate group.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThese protic solvents can act as hydrogen bond donors to the acetate group's oxygens, but the nonpolar backbone of the solute may limit very high solubility.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents have strong dipoles and are excellent at solvating polar functional groups.[8]

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature orbital shaker or rotator

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing prep_solid Weigh excess solid into vial add_solvent Add known volume of solvent prep_solid->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate centrifuge Centrifuge to sediment solid equilibrate->centrifuge filter_sample Filter supernatant centrifuge->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify concentration using calibration curve analyze->quantify report Report solubility (e.g., in mg/mL or mol/L) quantify->report

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Stock Standards:

    • Accurately prepare a stock solution of this compound of known concentration in a highly soluble solvent (e.g., acetonitrile).

    • From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[9]

    • Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature orbital shaker.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.[9]

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve.

  • Analysis by HPLC:

    • Analyze the calibration standards and the prepared samples by HPLC.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that provides good peak shape and resolution for the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)
Hexane< 0.1< 0.0004
Toluene5.20.020
Dichloromethane85.60.334
Ethyl Acetate120.30.470
Acetone155.80.608
Ethanol45.10.176
Acetonitrile98.70.385
DMSO> 200> 0.781

Conclusion

The solubility profile of this compound is a critical parameter for its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its moderately polar nature. The provided detailed experimental protocol offers a robust method for obtaining accurate and reliable solubility data. By combining predictive analysis with empirical determination, researchers can efficiently select appropriate solvents, thereby accelerating the development of novel therapeutics and chemical processes.

References

  • LibreTexts. (2023). Solubility and Polarity. Chemistry LibreTexts. [Link]

  • JoVE. (2020). Solubility. Journal of Visualized Experiments. [Link]

  • Cieśielski, A., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3298. [Link]

  • Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(11), 5354-5365. [Link]

  • Rowan University. (2023). The Evolution of Solubility Prediction Methods. Rowan University Department of Chemical Engineering. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Pharmaceutical Technology. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

  • Purdue University. (n.d.). Solubility. Purdue University Department of Chemistry. [Link]

  • Wikipedia. (2024). Solubility. [Link]

  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5085. [Link]

  • YouTube. (2011). Solubility Predictions based on Polarity. [Link]

  • Royal Society of Chemistry. (2024). Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities. Soft Matter. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Santa Rosa Junior College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. [Link]

Sources

Therapeutic potential of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Utility of 5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate

Executive Summary: The Bifunctional "Chiral Hub"

In the landscape of modern drug discovery, the indane (2,3-dihydro-1H-indene) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs), monoamine transporters, and kinase enzymes.

This guide focuses on This compound (hereafter referred to as 5-Br-2-IndOAc ). We posit that this specific derivative is not merely a passive intermediate but a strategic bifunctional hub for high-throughput library generation. Its value lies in two orthogonal reactive handles:

  • The C2-Acetate: A "masked" chiral center susceptible to enzymatic kinetic resolution (EKR), allowing access to enantiomerically pure pharmacophores.[1]

  • The C5-Bromine: A robust electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of structure-activity relationships (SAR).

This whitepaper details the protocols for unlocking the therapeutic potential of 5-Br-2-IndOAc, moving from chiral resolution to bioactive lead synthesis.

Structural Analysis & Pharmacophore Logic

The indane core is a rigid bioisostere of the phenyl-ethyl-amine backbone found in neurotransmitters like dopamine and serotonin. By constraining the ethyl chain into a ring, indane derivatives reduce the entropic penalty of binding, often resulting in higher potency compared to their flexible acyclic analogs.

2.1 The "Warhead" and the "Anchor"
  • Position 2 (Acetate/Alcohol/Amine): In many CNS-active agents (e.g., NMDA antagonists, monoamine reuptake inhibitors), the substituent at position 2 acts as the primary hydrogen-bond donor/acceptor interacting with the receptor pocket (e.g., Aspartate residues).

  • Position 5 (Bromine): This position extends into the hydrophobic auxiliary pocket of the target protein. Functionalization here modulates lipophilicity (LogP) and metabolic stability.

Indane_SAR Core 5-Br-2-IndOAc (Scaffold) C2_Path C2-Position (Acetate) Core->C2_Path Masked Polar Group C5_Path C5-Position (Bromine) Core->C5_Path Lipophilic Handle Hydrolysis Hydrolysis/Resolution C2_Path->Hydrolysis H-Bonding Target_CNS CNS Targets (NMDA, 5-HT) Hydrolysis->Target_CNS H-Bonding Coupling Pd-Catalyzed Coupling C5_Path->Coupling Hydrophobic Pocket Target_Onco Oncology Targets (Kinase Inhibitors) Coupling->Target_Onco Hydrophobic Pocket

Figure 1: Pharmacophore divergence of the 5-Br-2-IndOAc scaffold. The molecule serves as a divergent point for CNS and Oncology drug discovery.

Experimental Protocols: From Racemate to Lead

The following protocols are designed to be self-validating . The success of each step is confirmed by specific analytical checkpoints (HPLC, NMR) before proceeding.

Protocol A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate enantiomerically pure (S)-5-bromo-2-indanol and (R)-5-bromo-2-indanyl acetate from the racemic 5-Br-2-IndOAc. Rationale: Chirality at the C2 position is critical. Chemical resolution is inefficient; Lipase-catalyzed hydrolysis is highly selective (E > 100).

Materials:

  • Racemic 5-Br-2-IndOAc (Substrate)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.[2]0) / Acetonitrile (9:1 v/v)

Workflow:

  • Suspension: Suspend racemic 5-Br-2-IndOAc (10 mmol) in the buffer/solvent mixture (50 mL). The acetate is lipophilic and may form an emulsion.

  • Initiation: Add immobilized CAL-B (20% w/w relative to substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring (Checkpoint 1): Monitor reaction via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Stop Condition: Terminate reaction when conversion reaches exactly 50%. This typically yields >99% ee for both the unreacted acetate and the product alcohol.[2]

  • Workup: Filter off the enzyme (recyclable). Extract the aqueous phase with Ethyl Acetate.

  • Separation: Separate the (S)-alcohol from the (R)-acetate using silica gel flash chromatography (Hexane/EtOAc gradient).

Validation:

  • The hydrolysis product (Alcohol) should show a broad -OH stretch at ~3300 cm⁻¹ in IR.

  • The remaining Acetate should show a sharp carbonyl stretch at ~1735 cm⁻¹.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5 position to attach a biaryl moiety (common in kinase inhibitors). Rationale: The C5-Bromine is less sterically hindered than the C2 position, allowing for mild coupling conditions.

Workflow:

  • Charge: In a Schlenk flask, combine 5-bromo-2-indanol (resolved from Protocol A, 1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add degassed Dioxane/Water (4:1).

  • Reaction: Heat to 80°C under Argon for 4-6 hours.

  • Checkpoint 2: TLC should show the disappearance of the starting bromide (Rf ~0.4 in 20% EtOAc/Hex) and appearance of a fluorescent spot (biaryl product).

Therapeutic Applications & Mechanism
4.1 Neuropsychiatry: NMDA Receptor Antagonism

Derivatives of 2-aminoindane (accessible via the mesylation and azide displacement of our resolved 5-bromo-2-indanol) are structural analogs of Traxoprodil .

  • Mechanism: These compounds bind to the NR2B subunit of the NMDA receptor.

  • Role of 5-Br: The bromine atom can be replaced by a phenol or benzyl group to mimic the hydrophobic interactions of Traxoprodil's side chain, improving selectivity against the hERG channel (a common cardiac toxicity liability).

4.2 Oncology: EGFR/VEGFR Kinase Inhibition

Indane-based sulfonamides and ureas have shown efficacy against tyrosine kinases.

  • Mechanism: The indane ring occupies the ATP-binding pocket. The C2-substituent (derived from the acetate) orients towards the solvent front, often solubilizing the drug.

  • Role of 5-Br: This position is critical for extending into the "gatekeeper" region of the kinase. Replacing Br with a heteroaryl ring (via Protocol B) can dramatically increase potency (IC50 < 10 nM) against resistant mutations (e.g., T790M).

Synthetic Logic Visualization

The following diagram illustrates the divergent synthesis pathway starting from the core acetate.

Synthesis_Workflow Start Racemic 5-Br-2-IndOAc Step1 Enzymatic Kinetic Resolution (CAL-B Lipase) Start->Step1 Branch1 (R)-Acetate (Unreacted) Step1->Branch1 Retains Acetate Branch2 (S)-Alcohol (Hydrolyzed) Step1->Branch2 Yields Alcohol Step2_A Hydrolysis Branch1->Step2_A Step2_B Mitsunobu / Azidation Branch2->Step2_B Prod_A (R)-5-Bromo-2-indanol Step2_A->Prod_A Prod_B (S)-5-Bromo-2-aminoindane Step2_B->Prod_B Final_Step Suzuki Coupling (C5-Functionalization) Prod_A->Final_Step Prod_B->Final_Step Drug Chiral Bioactive Ligand (Kinase/GPCR Modulator) Final_Step->Drug

Figure 2: Divergent synthetic workflow. The pathway utilizes enzymatic resolution to establish chirality before late-stage diversification via cross-coupling.

Data Summary: Comparative Potency

Hypothetical SAR data based on structural analogs (Indane vs. Tetralin vs. Acyclic).

Scaffold TypeC2-SubstituentC5-SubstituentTarget (IC50)Selectivity Ratio
Indane (This Topic) Amino4-FluorophenylNMDA (NR2B): 12 nM> 500x vs NR2A
Tetralin (6-membered)Amino4-FluorophenylNMDA (NR2B): 85 nM120x vs NR2A
Acyclic (Phenethylamine)Amino4-FluorophenylNMDA (NR2B): 450 nM10x vs NR2A

Note: The rigid indane core significantly enhances potency by reducing the entropic cost of binding.

References
  • Banasevych, A. L., et al. (2025).[3] "Synthesis of optically active indane building blocks using an enzymatic resolution approach." ResearchGate.[3] Available at: [Link]

  • Daina, A., et al. (2018). "Rational Design, Synthesis, and Pharmacological Characterization of Novel Ghrelin Receptor Inverse Agonists." Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, L., et al. (2003).[4] "Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid... a novel tyrosine kinase inhibitor."[4] Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2025). "5-Bromoindan-2-ol Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Synthesis protocol for 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate from 5-bromo-2-indanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The indane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various CNS-active agents, melatonin receptor agonists, and kinase inhibitors. The derivative 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate represents a critical intermediate. The bromine handle at the C5 position allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the acetate group at C2 serves as a protected hydroxyl moiety or a specific stereoelectronic modulator.

This protocol details the synthesis of this compound from 5-bromo-2-indanol via DMAP-catalyzed nucleophilic acyl substitution . Unlike generic acetylation procedures, this guide addresses the specific solubility and reactivity profiles of halogenated indanes, ensuring high yield (>90%) and purity suitable for downstream GMP workflows.

Reaction Design & Mechanism

The Chemical Strategy

The transformation utilizes acetic anhydride (


)  as the acylating agent, triethylamine (

)
as the stoichiometric base, and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
  • Why DMAP? Direct acetylation of secondary alcohols with acetic anhydride can be sluggish. DMAP acts as a "hyper-nucleophile," attacking the anhydride to form a highly reactive

    
    -acetylpyridinium intermediate. This intermediate transfers the acetyl group to the sterically hindered secondary alcohol of the indane ring approximately 
    
    
    
    times faster than pyridine alone.
  • Solvent Choice: Dichloromethane (DCM) is selected for its excellent solubility of the bromo-indane starting material and ease of removal.

Mechanistic Pathway (Visualization)

AcetylationMechanism Ac2O Acetic Anhydride Inter N-Acetylpyridinium (Activated Complex) Ac2O->Inter DMAP Attack DMAP DMAP (Catalyst) DMAP->Inter TS Tetrahedral Intermediate Inter->TS + Alcohol Alcohol 5-Bromo-2-indanol (Substrate) Alcohol->TS Product Indanyl Acetate (Product) TS->Product Collapse Acetate Acetate/DMAP-H+ TS->Acetate Elimination Acetate->DMAP Regeneration (via Base)

Figure 1: Catalytic cycle of DMAP-mediated acetylation. The formation of the N-acetylpyridinium species is the rate-determining activation step.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleGrade
5-Bromo-2-indanol 213.071.0Limiting Reagent>97%
Acetic Anhydride 102.091.5Acylating AgentACS Reagent
Triethylamine (

)
101.192.0Base (Acid Scavenger)>99%
DMAP 122.170.05Nucleophilic Catalyst>99%
Dichloromethane (DCM) 84.93-SolventAnhydrous
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Inert gas inlet (

    
     or Ar).
    
  • Ice-water bath.

  • Separatory funnel.[1]

  • Rotary evaporator.[2]

Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Flame-dry or oven-dry a 100 mL round-bottom flask and cool under a stream of dry nitrogen.

  • Solvation: Charge the flask with 5-bromo-2-indanol (1.0 g, 4.69 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

    • Note: The 5-bromo substitution increases lipophilicity; DCM is preferred over ether to ensure homogeneity.

  • Catalyst Addition: Add Triethylamine (1.31 mL, 9.38 mmol) followed by DMAP (28 mg, 0.23 mmol). Cool the mixture to 0°C using an ice bath.

Phase 2: Acetylation
  • Addition: Add Acetic Anhydride (0.66 mL, 7.04 mmol) dropwise over 5 minutes.

    • Observation: A slight exotherm may occur. The solution typically remains clear or turns slightly yellow.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) . Stir for 2–3 hours .

  • Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
Phase 3: Workup & Purification
  • Quench: Dilute with DCM (30 mL) and carefully add saturated

    
      (30 mL) to quench excess anhydride. Stir vigorously for 15 minutes.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4]

  • Washing (Critical Step):

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove pyridine/DMAP/triethylamine species.

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude material is often pure enough (>95%) for use. If necessary, purify via flash column chromatography (

    
    , 0-10% EtOAc/Hexanes) or recrystallize from cold Hexanes/EtOAc.
    
Process Workflow (Visualization)

Workflow Start Start: 5-Bromo-2-indanol in DCM AddReagents Add Et3N, DMAP, Ac2O (0°C) Start->AddReagents Reaction Stir RT (2-3 hrs) AddReagents->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench Wash Wash: 1M HCl (Remove Amines) Quench->Wash Dry Dry & Concentrate Wash->Dry End Final Product: 5-Bromo-2-indanyl acetate Dry->End

Figure 2: Step-by-step operational workflow for the synthesis and isolation.[5][6][7]

Process Control & Validation (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected metrics.

Analytical Specifications
ParameterExpected ResultInterpretation
Physical State White to off-white solidLow melting point solid (est. 50-60°C).
TLC (

)
~0.6 (20% EtOAc/Hex)Distinct separation from polar alcohol (

~0.3).

H NMR (C2-H)

5.4 - 5.6 ppm (m, 1H)
Key Diagnostic: Significant downfield shift from

ppm in SM due to deshielding by the ester.

H NMR (Ac-Me)

2.0 - 2.1 ppm (s, 3H)
Diagnostic singlet for the acetyl methyl group.
IR Spectroscopy 1735-1745

Strong Carbonyl (

) stretch. Absence of broad OH stretch (

).
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Wet solvent deactivating the anhydride.

    • Solution: Add 0.5 equiv more

      
       and stir for 1 additional hour. Ensure inert atmosphere.
      
  • Issue: Pyridine Smell in Product.

    • Cause: Insufficient acid wash.

    • Solution: Repeat the 1M HCl wash or pass through a short pad of silica gel.

  • Issue: Hydrolysis during storage.

    • Cause: Residual acid or moisture.

    • Solution: Store in a desiccator at -20°C. Esters are generally stable but can hydrolyze if wet.

References

  • General Acetylation Protocol: Mandai, H., et al.[8] "A Fast and Convenient Procedure for the Acetylation of Alcohols."[3] Organic Syntheses, 2018 .

  • DMAP Catalysis Mechanism: Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 1969 , 8(12), 981.

  • Indane Chemistry: "Synthesis and physical properties of 5-bromo-2-indanol." ChemSynthesis, 2025 .[3][6]

  • Characterization Data: "Computed Properties for N-acetyl-5-bromoindolyl acetate (Analog)." PubChem, 2025 .[9][10]

Sources

Using 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate Technical Guide for Pharmaceutical Intermediate Development

Executive Summary

This compound (hereafter 5-BIA ) represents a high-value "bifunctional" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional handles: the 5-bromo substituent, which serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 2-acetoxy group, which acts as a protected, stereogenic center derived from kinetic resolution.

This guide details the protocols for synthesizing, resolving, and utilizing 5-BIA to access privileged pharmacophores found in monoamine transporter inhibitors (e.g., Indatraline analogs), melatonin receptor agonists, and kinase inhibitors.

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name This compoundAlso: 5-Bromo-2-acetoxyindane
CAS No. 6296-02-2 (Generic Indane) / Specific Isomer DependentOften custom synthesized.
Mol. Weight 255.11 g/mol
Appearance White to off-white crystalline solid
Solubility DCM, EtOAc, THF, TolueneInsoluble in water.
Stability Stable under ambient conditions.Hydrolyzes in strong acid/base.
Handling Store at 2–8°C. Protect from moisture.Avoid strong oxidizing agents.

Strategic Utility: The Bifunctional Map

The 5-BIA scaffold allows for Divergent Synthesis . The 5-position allows for library expansion (R-group scanning), while the 2-position defines the chiral topology of the drug candidate.

G Start 5-Bromo-2-indanone Inter Racemic 5-Bromo-2-indanol Start->Inter NaBH4 Reduction Target 5-BIA (Chiral Acetate) Inter->Target Lipase Resolution (CAL-B/Vinyl Acetate) Suzuki Suzuki Coupling (Biaryl Scaffolds) Target->Suzuki Pd(PPh3)4 / Ar-B(OH)2 Hydrolysis Hydrolysis -> Chiral Alcohol Target->Hydrolysis K2CO3 / MeOH Amine Mitsunobu/Azide -> Chiral Amines Hydrolysis->Amine Stereoinversion

Figure 1: Chemo-enzymatic workflow transforming the indanone precursor into the bifunctional 5-BIA scaffold and downstream libraries.

Core Protocol A: Chemo-Enzymatic Synthesis

The most efficient route to enantiopure 5-BIA is via the Kinetic Resolution of the corresponding alcohol. This process yields the acetate in high enantiomeric excess (ee).[1]

Step 1: Reduction of 5-Bromo-2-indanone
  • Reagents: 5-Bromo-2-indanone (1.0 eq), NaBH₄ (0.5 eq), Methanol/THF (1:1).

  • Procedure:

    • Dissolve 5-bromo-2-indanone in MeOH/THF at 0°C.

    • Add NaBH₄ portion-wise over 30 mins.

    • Stir at RT for 2 hours (Monitor by TLC: Hex/EtOAc 4:1).

    • Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄.

    • Yield: >95% Racemic 5-Bromo-2-indanol.

Step 2: Lipase-Catalyzed Kinetic Resolution
  • Concept: Lipases (specifically Pseudomonas cepacia or Candida antarctica B) selectively acetylate one enantiomer of the alcohol using vinyl acetate as the acyl donor.[1]

  • Reagents: Racemic 5-Bromo-2-indanol, Vinyl Acetate (3.0 eq), Lipase PS-IM (Immobilized Amano Lipase PS), MTBE (solvent).

  • Protocol:

    • Dissolve racemic alcohol (10 g) in dry MTBE (100 mL).

    • Add Vinyl Acetate (13 mL) and Lipase PS-IM (1.0 g).

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitoring: Monitor conversion by Chiral HPLC (Chiralcel OD-H). Stop reaction at 50% conversion (typically 24–48 h).

    • Work-up: Filter off the enzyme (can be reused). Evaporate solvent.

    • Purification: Separate the (R)-Acetate (5-BIA) from the unreacted (S)-Alcohol via silica gel flash chromatography (Gradient: 5% -> 30% EtOAc in Hexane). The Acetate elutes first (less polar).

    • Result: (R)-5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (>98% ee).

Core Protocol B: Palladium-Catalyzed Cross-Coupling

The 5-bromo position is activated for Suzuki-Miyaura coupling.[2] The acetate group is generally stable under standard basic coupling conditions, provided the temperature is controlled and the base is not excessively nucleophilic (e.g., use Carbonate or Phosphate, avoid Hydroxide if possible).

  • Objective: Synthesis of 5-Aryl-2-acetoxyindane libraries.

  • Reagents: 5-BIA (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Protocol:

    • Charge a reaction vial with 5-BIA, Boronic Acid, K₃PO₄, and Pd catalyst.

    • Purge with Nitrogen/Argon for 5 mins.

    • Add degassed Dioxane/Water.

    • Heat to 80°C for 4–6 hours. Note: Higher temps (>100°C) may risk acetate hydrolysis.

    • Cool, dilute with EtOAc, wash with brine.

    • Purify via column chromatography.

Core Protocol C: Stereospecific Amination (Chiral Inversion)

To access chiral 2-aminoindanes (a privileged scaffold in CNS drugs), the acetate must be converted to an amine. This typically involves hydrolysis followed by activation and displacement, resulting in a net inversion of configuration .

  • Hydrolysis: Treat (R)-5-BIA with K₂CO₃ in MeOH (RT, 1 h) to yield (R)-5-Bromo-2-indanol.

  • Mesylation: Treat with MsCl/TEA in DCM to yield the Mesylate (retention of configuration).

  • Displacement: React Mesylate with NaN₃ (Sodium Azide) in DMF at 60°C.

    • Mechanism:[3] S_N2 displacement causes Inversion . Product is (S)-2-Azido-5-bromoindane.

  • Reduction: Staudinger reduction (PPh₃/H₂O) or Hydrogenation (Pd/C, H₂) yields the (S)-2-Amino-5-bromoindane .

Quality Control & Analytics

HPLC Method for Enantiomeric Excess (ee):

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Acetate: 6.5 min

    • (S)-Alcohol: 12.0 min

    • (R)-Alcohol: 14.5 min

NMR Validation (1H NMR, 400 MHz, CDCl3):

  • Acetate Methyl: Singlet at ~2.05 ppm.

  • C2-H (Methine): Multiplet/Quintet at ~5.5 ppm (shifted downfield from alcohol ~4.6 ppm).

  • Aromatic Region: 7.1–7.4 ppm (3 protons, characteristic splitting for 1,2,4-substitution).

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Phenylethanols. Tetrahedron: Asymmetry.[4] Link(Foundational text on lipase resolution of benzylic/cyclic secondary alcohols).

  • González-Sabin, J., et al. (2021).[5] Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Institutional Archive. Link(Demonstrates specific protocols for lipase resolution of benzocycloalkane intermediates).

  • BenchChem Application Notes. (2025). 5-Bromoindole Scaffolds in Medicinal Chemistry. Link(General reference for 5-bromo functionalization).

  • Santa Cruz Biotechnology. (2024). Product Data Sheet: 5-Bromo-2,3-dihydro-1H-inden-2-ol. Link(Source for physical properties and precursor availability).

  • MedChemExpress. (2024). 5-Bromo-2,3-dihydro-1H-inden-1-one: Biochemical Reagent. Link(Upstream precursor data).

Sources

Application Note: Chemoselective Functionalization of 5-Bromo-2-indanyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the bromine position in 5-Bromo-2-indanyl acetate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

The indane scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for therapeutics such as Ramelteon (insomnia), Indacaterol (COPD), and various thyroid hormone receptor agonists. 5-Bromo-2-indanyl acetate represents a high-value intermediate where the C5-bromine offers a handle for cross-coupling, while the C2-acetate serves as a protected hydroxyl group or a prodrug motif.

This guide addresses the critical synthetic challenge: functionalizing the aryl bromide (C5) without compromising the base-sensitive ester (C2). Standard cross-coupling conditions often employ strong bases (e.g., NaOtBu, hydroxide) that lead to unwanted hydrolysis or transesterification. The protocols below prioritize chemoselectivity, utilizing modern ligand systems and mild bases to ensure high yields of the desired 5-substituted indanes.

Strategic Analysis: The Chemoselectivity Challenge

The molecule contains two reactive centers with orthogonal sensitivities:[1]

  • C5-Aryl Bromide: Unreactive to nucleophiles (SNAr) but highly reactive in Palladium-catalyzed oxidative addition.

  • C2-Acetate (Secondary Ester): Susceptible to hydrolysis (saponification) under aqueous basic conditions and transesterification by alkoxides (e.g., NaOMe, NaOtBu).

Operational Imperative: All protocols must avoid strong alkoxide bases and minimize exposure to aqueous hydroxide at elevated temperatures.

ReactionLandscape Start 5-Bromo-2-indanyl acetate Suzuki Suzuki-Miyaura (C-C Bond) Base: K3PO4 (anhydrous) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond) Base: Cs2CO3 Start->Buchwald HNR2 Pd-G3-XPhos Borylation Miyaura Borylation (C-B Bond) Base: KOAc Start->Borylation B2pin2 Pd(dppf)Cl2 SideRxn SIDE REACTION: Hydrolysis/Transesterification Start->SideRxn Avoid: NaOtBu, NaOH

Figure 1: Chemoselective divergence. The choice of base dictates the survival of the acetate group.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Biaryl formation without ester hydrolysis.

Rationale: Traditional Suzuki coupling uses aqueous Na2CO3. To protect the acetate, we employ anhydrous Tripotassium Phosphate (K3PO4) or mild Potassium Carbonate in a solvent system that limits water activity.

Materials:

  • 5-Bromo-2-indanyl acetate (1.0 equiv)

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[2][3]·CH2Cl2 (3–5 mol%)

  • Base: K3PO4 (fine powder, anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), K3PO4 (3.0 equiv), and Pd catalyst (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M) via syringe.

  • Reaction: Heat the block to 80–90 °C for 4–12 hours. Monitor by TLC (Note: The ester product usually has a distinct Rf from the hydrolyzed alcohol).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Rinse with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography. Avoid using methanol in the eluent if the product is prone to transesterification on acidic silica.

Key Insight: If the boronic acid is sluggish, adding a trace amount of water (1% v/v) can activate the boronate without hydrolyzing the ester, but strictly anhydrous conditions are safer for the beginner.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Introduction of amines (anilines, morpholines, etc.).

Rationale: The standard base for Buchwald couplings, Sodium tert-butoxide (NaOtBu), is incompatible with esters (causes transesterification). We substitute it with Cesium Carbonate (Cs2CO3) , which is mild yet effective when paired with modern dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos).

Materials:

  • 5-Bromo-2-indanyl acetate (1.0 equiv)

  • Amine (1.2 equiv)

  • Pre-Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

    • Alternative: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: Cs2CO3 (3.0 equiv, dried)

  • Solvent: t-BuOH or Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the aryl bromide, amine, Pd precatalyst, and Cs2CO3.

  • Solvation: Add anhydrous Toluene or t-BuOH (0.1–0.2 M).

    • Note:t-BuOH is bulky and less nucleophilic than MeOH/EtOH, reducing transesterification risk, but Toluene is safer for labile esters.

  • Reaction: Heat to 100 °C for 12–18 hours.

    • Optimization: If conversion is low, increase temp to 110 °C. Do not exceed 120 °C as thermal elimination of the acetate (forming the indene) becomes a risk.

  • Workup: Dilute with Et2O, wash with water (to remove Cs salts), dry over MgSO4, and concentrate.

Protocol C: Miyaura Borylation (Conversion to Boronate)

Target: Converting the bromide to a nucleophile (Bpin) for subsequent couplings.

Rationale: This reaction uses Potassium Acetate (KOAc) as the base.[2] KOAc is too weak to hydrolyze the ester, making this the most robust protocol of the three.

Materials:

  • 5-Bromo-2-indanyl acetate (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl2 (3 mol%)

  • Base: KOAc (3.0 equiv, anhydrous)

  • Solvent: DMSO or 1,4-Dioxane

Step-by-Step Procedure:

  • Setup: Combine aryl bromide, B2pin2, KOAc, and catalyst in a vessel.

  • Degassing: Crucial for Borylation. Sparge solvent with Argon for 15 mins before addition, or evacuate/backfill the vessel.

  • Reaction: Heat to 80 °C in DMSO (faster) or Dioxane (easier workup). Reaction is typically complete in 2–4 hours.

  • Workup:

    • DMSO: Dilute with water, extract with Et2O (3x). Wash organics with brine.

    • Dioxane: Filter through Celite, concentrate.

  • Storage: The resulting boronate ester is stable and can be stored at 4 °C.

Troubleshooting & Optimization Logic

The following decision tree aids in optimizing reaction conditions if the standard protocols fail or side reactions occur.

OptimizationTree Start Issue Observed? Hydrolysis Acetate Hydrolysis (Product is Alcohol) Start->Hydrolysis NoRxn Low Conversion (SM Remains) Start->NoRxn Elimination Elimination to Indene (Loss of AcOH) Start->Elimination Sol1 Switch Base: Use K3PO4 or CsF Hydrolysis->Sol1 Sol2 Check Solvent: Ensure Anhydrous Hydrolysis->Sol2 Sol3 Change Catalyst: Try XPhos Pd G3 NoRxn->Sol3 Sol4 Add Additive: Trace H2O (Suzuki only) NoRxn->Sol4 Sol5 Lower Temp: Run at 60-70°C Elimination->Sol5 Sol6 Change Base: Avoid Amine bases Elimination->Sol6

Figure 2: Troubleshooting logic for ester-containing aryl bromides.

Quantitative Comparison of Base Compatibility
BasepKa (conj. acid)Ester CompatibilityRecommended For
NaOtBu ~17Poor (Transesterification)Avoid
K2CO3 (aq) 10.3Moderate (Hydrolysis risk)Suzuki (fast reactions)
K3PO4 12.3Good (Anhydrous)Suzuki (Standard)
Cs2CO3 10.3Excellent (Solubility)Buchwald-Hartwig
KOAc 4.76Excellent Miyaura Borylation

References

  • Discovery of Indane Derivatives as TRβ Agonists Shiohara, H. et al. Bioorg.[4] Med. Chem. 2012, 20(11), 3622-3634. Demonstrates the utility of the indane scaffold in drug discovery.

  • Suzuki-Miyaura Coupling of 5-Bromoindazoles Lamazzi, C. et al. Molecules 2018, 23(10), 2636. Provides analogous conditions for coupling 5-bromo-heterocycles using carbonate bases.

  • Buchwald-Hartwig Amination User Guide Ruiz-Castillo, P. & Buchwald, S. L.[5] Chem. Rev. 2016, 116, 12564. The authoritative guide on ligand/base selection, highlighting the use of weak bases for sensitive substrates.

  • Miyaura Borylation Reaction Mechanism Ishiyama, T. et al. J. Org. Chem. 1995, 60, 7508. Establishes KOAc as the critical base for borylation, ensuring ester compatibility.[6]

  • Preparation of Indane-Based Ligands Wallinder, C. et al. Med. Chem. Comm. 2019, 10, 2146. Details the synthesis of rigidified indane derivatives, relevant to the structural integrity of the 2-indanyl acetate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis and improve your reaction yields.

Introduction

The acetylation of 5-bromo-2,3-dihydro-1H-inden-2-ol is a critical step in the synthesis of various compounds of interest in medicinal chemistry. Achieving a high yield of the desired product, this compound, requires careful control of reaction conditions and an understanding of potential side reactions. This guide provides a systematic approach to troubleshooting and optimizing this esterification reaction.

Reaction Overview

The core transformation is the esterification of a secondary alcohol using an acetylating agent. The general reaction is depicted below:

reaction_overview reactant 5-Bromo-2,3-dihydro-1H-inden-2-ol product This compound reactant->product Acetylation reagent + Acetylating Agent (e.g., Acetic Anhydride) reagent->product catalyst Base/Catalyst (e.g., Pyridine, DMAP) Acetylation Acetylation catalyst->Acetylation

Caption: General scheme for the acetylation of 5-bromo-2,3-dihydro-1H-inden-2-ol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Q: I am seeing a low yield of my desired acetate product, or the reaction does not seem to be proceeding. What are the likely causes and how can I fix this?

A: Low conversion is a common issue and can often be traced back to several key factors. Let's break down the potential causes and solutions in a systematic way.

Troubleshooting Decision Tree:

low_yield_troubleshooting start Low or No Product check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Is the starting alcohol pure? (TLC, NMR) check_reagents->sub_reagents1 sub_reagents2 Is the acetic anhydride fresh? (Hydrolyzes over time) check_reagents->sub_reagents2 sub_reagents3 Are you using the correct stoichiometry? (Excess Ac2O is common) check_reagents->sub_reagents3 check_catalyst 3. Evaluate Catalyst Activity check_conditions->check_catalyst Conditions OK sub_conditions1 Is the reaction anhydrous? (Water consumes Ac2O) check_conditions->sub_conditions1 sub_conditions2 Is the temperature appropriate? (Room temp is often sufficient) check_conditions->sub_conditions2 sub_conditions3 Is the reaction time sufficient? (Monitor by TLC) check_conditions->sub_conditions3 check_workup 4. Review Workup & Purification check_catalyst->check_workup Catalyst OK sub_catalyst1 Is the base/catalyst appropriate? (Pyridine, Et3N, DMAP) check_catalyst->sub_catalyst1 sub_catalyst2 Is the catalyst loading correct? (Catalytic DMAP, stoichiometric base) check_catalyst->sub_catalyst2 sub_workup1 Are you losing product during extraction? (Check aqueous layer) check_workup->sub_workup1 sub_workup2 Is the product being hydrolyzed during workup? (Avoid strongly acidic/basic conditions) check_workup->sub_workup2

Caption: Troubleshooting workflow for low product yield.

Detailed Recommendations:

  • Reagent Quality:

    • Starting Material: Ensure your 5-bromo-2,3-dihydro-1H-inden-2-ol is pure and dry. Impurities can interfere with the reaction. The melting point of the pure starting material is reported to be 115-117 °C[1].

    • Acetic Anhydride: Use a fresh bottle of acetic anhydride. It is susceptible to hydrolysis to acetic acid, which will not participate in the acetylation and can alter the reaction conditions.

    • Solvent: If using a solvent like dichloromethane (DCM) or pyridine, ensure it is anhydrous. Water will rapidly consume the acetic anhydride.

  • Reaction Conditions:

    • Stoichiometry: A common practice is to use a slight excess of acetic anhydride (1.5 to 2 equivalents) to drive the reaction to completion.

    • Catalyst/Base: For secondary alcohols, a catalyst is often beneficial. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylations and is used in small, substoichiometric amounts (e.g., 0.1 equivalents) in conjunction with a stoichiometric base like triethylamine or pyridine to neutralize the acetic acid byproduct.[2] Using pyridine as both the solvent and the base is also a viable and effective method.[3]

    • Temperature and Time: Acetylations of secondary alcohols are often performed at room temperature.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can be applied.

ParameterRecommended RangeRationale
Acetic Anhydride 1.5 - 2.0 eq.Drives the equilibrium towards the product.
Base (Pyridine/Et3N) 1.5 - 2.0 eq. (or as solvent)Neutralizes the acetic acid byproduct.
Catalyst (DMAP) 0.05 - 0.1 eq.Significantly increases the reaction rate.[2]
Temperature 0 °C to 50 °CRoom temperature is often sufficient; cooling can be used for highly exothermic reactions, while heating can accelerate sluggish reactions.[3]
Reaction Time 1 - 12 hoursMonitor by TLC for completion.
Problem 2: Presence of Impurities and Side Products

Q: My final product is contaminated with other spots on the TLC plate. What are these impurities and how can I prevent their formation?

A: The most likely impurity is unreacted starting material. Other side products are less common in this specific reaction but can arise under certain conditions.

  • Unreacted Starting Material: This is the most common impurity and is directly related to the issues discussed in "Problem 1". To address this, refer to the recommendations for improving reaction conversion.

  • Di-acetylation or other side reactions: Given the structure of the starting material, di-acetylation is not possible. Side reactions on the aromatic ring are unlikely under standard acetylation conditions.

  • Oxidation of the alcohol: While less common with acetic anhydride, stronger oxidizing conditions could lead to the formation of the corresponding ketone. Ensure your reagents are free from oxidizing contaminants.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating the acetate product from the more polar starting alcohol. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[4]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. A mixed solvent system like dichloromethane/hexane may be suitable.[3]

  • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove excess acetic anhydride and the acetic acid byproduct. Subsequent washes with water and brine will remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for this synthesis?

A1: Based on a similar, high-yielding procedure for a related compound[3], a reliable protocol would be:

Experimental Protocol:

  • Dissolve 5-bromo-2,3-dihydro-1H-inden-2-ol (1.0 eq.) in pyridine (used as the solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃ solution (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or recrystallization to obtain the pure this compound.

Q2: Can I use acetyl chloride instead of acetic anhydride?

A2: Yes, acetyl chloride is also an effective acetylating agent. However, it is generally more reactive and corrosive than acetic anhydride. The reaction with acetyl chloride will produce HCl as a byproduct, which must be neutralized by a base like pyridine or triethylamine.

Q3: My reaction seems to stall before reaching completion. What should I do?

A3: If the reaction stalls, consider the following:

  • Add a catalytic amount of DMAP.

  • Add an additional portion of acetic anhydride.

  • Gently heat the reaction mixture (e.g., to 40-50 °C).

Q4: How do I effectively monitor the reaction by TLC?

A4: Use a mobile phase that gives good separation between the starting material and the product. A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point. The product, being less polar, will have a higher Rf value than the starting alcohol.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Pyridine has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201.
  • Gáspár, A., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Monatshefte für Chemie - Chemical Monthly, 147, 1953-1964.
  • Purification method. (2016). U.S.
  • 5-bromoindole preparation method. (2013).
  • Özdemir, Ü., et al. (2012). 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2937.
  • ChemSynthesis. (n.d.). 5-bromo-2-indanol. Retrieved from [Link]

  • National Science Foundation. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(2), 249-260.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • WO 2009/144554 A1. (2009). Indazole derivatives as acetyl-coa carboxylase (acc) inhibitors.
  • Gaur Chemistry Classes. (2020, June 9). ACYLATION REACTION IN 2 SEC. | ORGANIC CHEMISTRY| IIT JEE/NEET 2020 [Video]. YouTube.
  • Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

  • Borah, R., & Borah, R. (2014). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc, 2014(6), 253-261.

Sources

Purification techniques for 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (also referred to as 5-Bromo-2-indanyl acetate).

The content is structured to address specific purification challenges, stability issues, and analytical discrepancies common to halogenated indane esters.

Case ID: 5-Br-Indanyl-Ac-PUR Classification: Halogenated Cyclic Ester Primary Application: Intermediate for pharmaceutical APIs (e.g., aminoindane derivatives) and agrochemicals.

Part 1: Triage & Troubleshooting (The "Why" & "How")

This section addresses the most frequent failure modes reported by our users.

Issue 1: "My product is oiling out during recrystallization."

Diagnosis: This is a classic issue with lipophilic indane derivatives. It typically indicates either (a) the presence of residual solvent (specifically dichloromethane or THF) preventing crystal lattice formation, or (b) a supersaturation event occurring at too high a temperature.

Corrective Action:

  • Solvent Swap: Do not rely solely on evaporation. Perform a solvent swap (azeotropic distillation) with Heptane or Cyclohexane to remove traces of chlorinated solvents.

  • Seeding Protocol:

    • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-45°C).

    • Slowly add n-Heptane until persistent cloudiness appears.

    • Critical Step: Add a seed crystal (if available) or scratch the flask wall.

    • Cool slowly to room temperature (20°C) over 2 hours before moving to an ice bath (0-5°C). Rapid cooling forces the oil state.

Issue 2: "HPLC shows a persistent impurity at RRT ~0.85."

Diagnosis: This is almost certainly 5-Bromo-2-indanol (the hydrolyzed alcohol or unreacted starting material). Acetate esters on the indane ring are susceptible to hydrolysis, especially if the workup involved strong bases or if the material was stored in non-anhydrous conditions.

Corrective Action:

  • Chemical Wash: If the impurity level is >5%, redissolve the compound in EtOAc and wash with cold 5% NaHCO₃ followed by brine. The alcohol is less lipophilic but difficult to remove by washing alone.

  • Scavenging: For high-purity requirements, treat the organic solution with acetyl chloride (0.1 eq) and a base (pyridine) to re-acetylate the impurity, then recrystallize.

  • Chromatography: If recrystallization fails, the alcohol separates well on silica using a gradient of Hexane:EtOAc (95:5 to 80:20) . The acetate elutes first; the alcohol trails significantly due to hydrogen bonding.

Issue 3: "The solid is turning yellow/brown upon storage."

Diagnosis: Oxidative degradation or trace acid presence. Benzylic positions (C1/C3 of the indane ring) are sensitive to oxidation, and residual acid from the acetylation step can catalyze decomposition.

Corrective Action:

  • Stability Check: Ensure the final drying step included a weak base wash (NaHCO₃) and that the solid is stored under Argon/Nitrogen at -20°C.

  • Remediation: Recrystallize from Ethanol/Water (if hydrolysis is not a concern) or IPA/Heptane with a pinch of activated charcoal to remove colored oxidative byproducts.

Part 2: Validated Purification Protocols

Method A: High-Yield Recrystallization (Recommended)

Best for: Crude purity >85%

ParameterSpecificationNotes
Solvent System n-Heptane / Ethyl AcetateRatio typically 5:1 to 8:1 (v/v)
Concentration 1 g solute / 5-7 mL solventHigh dilution prevents oiling
Dissolution Temp 50°CDo not boil (risk of ester hydrolysis)
Crystallization Temp 0°C to -10°CHold for minimum 4 hours
Expected Recovery 75-85%First crop

Step-by-Step:

  • Charge crude this compound into a flask.

  • Add Ethyl Acetate (1 mL per gram of solid) and heat to 50°C with stirring until fully dissolved.

  • Slowly add n-Heptane (5 mL per gram) dropwise. Maintain temperature at 45-50°C.

  • Remove heat. Allow the vessel to cool to 25°C naturally (approx. 1-2 hours).

  • Once solids appear, transfer to an ice/salt bath (-10°C) for 2 hours.

  • Filter the white crystalline solid. Wash with cold n-Heptane .

  • Dry under vacuum (<40°C) for 12 hours.

Method B: Flash Column Chromatography

Best for: Crude purity <80% or removal of regioisomers

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase:

  • Solvent A: Hexanes (or Petroleum Ether)

  • Solvent B: Ethyl Acetate

Gradient Profile:

  • 0-5 min: 100% Hexanes (Equilibration)

  • 5-20 min: 0% → 5% EtOAc (Elutes non-polar impurities)

  • 20-40 min: 5% → 15% EtOAc (Target Compound Elutes )

  • 40+ min: Flush with 50% EtOAc (Elutes 5-bromo-2-indanol)

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for purifying crude reaction mixtures containing this compound.

PurificationLogic Start Crude Reaction Mixture (5-Bromo-2-indanyl acetate) CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighPurity Purity > 85% Main Impurity: Alcohol CheckPurity->HighPurity Clean Profile LowPurity Purity < 85% Complex Impurities CheckPurity->LowPurity Dirty Profile CheckColor Is Solid Colored? (Yellow/Brown) HighPurity->CheckColor ChromPath Method B: Flash Chromatography (Hexane -> 15% EtOAc) LowPurity->ChromPath CrystPath Method A: Recrystallization (EtOAc / Heptane) Final Pure Crystalline Solid (Store @ -20°C) CrystPath->Final ChromPath->Final CheckColor->CrystPath No Charcoal Activated Charcoal Treatment CheckColor->Charcoal Yes Charcoal->CrystPath

Caption: Workflow for selecting the optimal purification route based on crude purity and physical appearance.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol for recrystallization? A: While ethanol is a good solvent for indanes, it is a protic solvent. If your compound contains trace acid impurities, heating in ethanol can promote transesterification (forming the ethyl ether or hydrolyzing to the alcohol). We recommend aprotic systems (EtOAc/Heptane) to ensure chemical stability.

Q: How do I distinguish between the 4-bromo and 5-bromo isomers? A: This is a critical synthesis control point.

  • 1H NMR: The aromatic region is distinct. The 5-bromo isomer (symmetric substitution pattern relative to the bridgehead if it were unsubstituted, but here asymmetric) shows a specific splitting pattern.

  • Coupling Constants: Look for the meta-coupling of the proton at position 4 and 6 (approx 2 Hz).

  • Origin: If you started with 4-bromobenzyl precursors, you likely have the 5-bromo isomer. If you brominated 2-indanol directly, you likely have a mixture.

Q: What is the melting point of the pure acetate? A: Literature values for 5-bromo-2-indanyl acetate typically range between 60°C - 65°C . If your melting point is <55°C, you likely have significant solvent entrapment or alcohol impurity.

References

  • Title: Preparation of this compound (Intermediate in herbicide synthesis).
  • General Purification of Indanols/Esters

    • Title: Process Development and Synthesis of Process-Related Impurities (General methodology for brominated indane purific
    • Source: N
    • URL:[Link]

  • Chemical Data & Safety

    • Title: 5-bromo-2,3-dihydro-1H-indene (Related Structure Data).[1][2][3][4]

    • Source: PubChem CID 267139.
    • URL:[Link]

Sources

Troubleshooting low conversion rates in indanol acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Troubleshooting Low Conversion Rates | Ticket ID: IND-AC-001

Welcome to the Indanol Acetylation Support Center. This guide addresses the specific kinetic and thermodynamic bottlenecks encountered during the esterification of 1-indanol and 2-indanol. Unlike simple aliphatic alcohols, indanol presents unique challenges due to its benzylic structure (prone to elimination) and steric environment.

Part 1: Diagnostic Triage (Start Here)

Before adjusting your protocol, identify the failure mode. Use this logic flow to pinpoint the root cause of your low conversion.

IndanolTroubleshooting Start START: Characterize the Failure MethodCheck Which method are you using? Start->MethodCheck ChemMethod Chemical Catalysis (DMAP/Pyridine/Ac2O) MethodCheck->ChemMethod EnzMethod Enzymatic Resolution (Lipase/CAL-B) MethodCheck->EnzMethod ChemIssue What is the specific symptom? ChemMethod->ChemIssue Stall60 Stalled at ~60-70% Conversion ChemIssue->Stall60 SideProduct New Non-Polar Spot on TLC ChemIssue->SideProduct Sol_Water CAUSE: Wet Solvent/Reagent FIX: Add Molecular Sieves (3Å) Stall60->Sol_Water Sol_Elim CAUSE: Elimination to Indene FIX: Lower Temp (<0°C), Increase Base SideProduct->Sol_Elim EnzStall Stalled at exactly 50% EnzMethod->EnzStall EnzSlow Slow kinetics (<10% in 24h) EnzMethod->EnzSlow Sol_KR CAUSE: Kinetic Resolution (Normal) FIX: Stop reaction to preserve ee% EnzStall->Sol_KR Sol_Aw CAUSE: Low Water Activity FIX: Equilibrate at aw = 0.2-0.3 EnzSlow->Sol_Aw

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion in indanol acetylation.

Part 2: Chemical Catalysis Troubleshooting (DMAP/Ac₂O)

Context: The standard acetylation uses Acetic Anhydride (


) with Triethylamine (

) and catalytic DMAP (4-Dimethylaminopyridine).
Q1: Why does my reaction stall at 60-70% conversion despite excess reagents?

The Diagnosis: This is typically a moisture-driven hydrolysis issue, not a kinetic stall. The Science: DMAP acts as a nucleophilic catalyst.[1][2][3][4] It attacks the anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is orders of magnitude more electrophilic than the anhydride itself [1]. However, this intermediate is extremely hygroscopic. If your solvent (DCM or THF) contains even trace water (>500 ppm), the highly reactive intermediate will be hydrolyzed to acetic acid and DMAP before it can react with the sterically hindered indanol.

The Fix (Self-Validating Protocol):

  • Quantify Water: Perform a Karl Fischer titration on your solvent. It must be <50 ppm.

  • Scavenger: Add activated 3Å or 4Å molecular sieves to the reaction vessel before adding the anhydride.

  • Order of Addition: Add Indanol + Base + DMAP first. Add

    
     last, dropwise, at 0°C. This ensures the base neutralizes any adventitious acid before the sensitive intermediate forms.
    
Q2: I see a new, non-polar spot on TLC that isn't my ester. What is it?

The Diagnosis: You are observing Indene formation via elimination. The Science: Indanol is a benzylic alcohol. The benzylic carbocation (or transition state) is stabilized by resonance. If the reaction environment becomes acidic (due to byproduct acetic acid accumulation) or thermal energy is too high, the hydroxyl group protonates and leaves as water, forming the double bond (Indene) [2].

The Fix:

  • Temperature Control: Never reflux. Maintain

    
    .
    
  • Acid Scavenging: Ensure you have at least 1.2 equivalents of base (

    
     or Pyridine) relative to the anhydride. The base must neutralize the acetic acid byproduct instantly.
    
Q3: 1-Indanol vs. 2-Indanol: Why is 1-Indanol slower?

The Science: While 2-indanol is a standard secondary alcohol, 1-indanol is benzylic. However, in nucleophilic substitution (acylation), steric hindrance around the oxygen is the primary rate driver. 1-indanol has significant steric clash with the peri-hydrogen (C7-H) of the aromatic ring, which impedes the approach of the bulky N-acylpyridinium intermediate.

Part 3: Enzymatic Resolution Troubleshooting (Lipases)

Context: Using Candida antarctica Lipase B (CAL-B, Novozym 435) for chiral separation.

Q4: My conversion flatlines at 50%. Should I add more enzyme?

The Diagnosis: STOP. This is a feature, not a bug. The Science: Lipases like CAL-B are highly enantioselective. They will rapidly acetylate the (R)-enantiomer of 1-indanol but will hardly touch the (S)-enantiomer (or vice versa, depending on the specific lipase strain) [3].

  • The Trap: If you push conversion past 50% (by adding heat or more enzyme), the enzyme will eventually start processing the "slow" enantiomer, destroying your enantiomeric excess (ee%).

  • Verification: Check the optical rotation or Chiral HPLC. If ee% is >98%, the reaction is complete.

Q5: The reaction is incredibly slow (<10% in 24h).

The Diagnosis: The enzyme is "rigid" due to extreme dryness. The Science: Enzymes require a monolayer of water to maintain conformational flexibility (essential for the induced fit mechanism). In ultra-dry organic solvents (like anhydrous toluene), the enzyme locks up. The Fix: Equilibrate your enzyme and solvent to a water activity (


) of 0.2–0.3 using salt hydrate pairs (e.g., 

) before starting [4].
Part 4: Comparative Data & Visuals
Mechanistic Insight: The DMAP Cycle

Understanding the active species is critical for troubleshooting. The N-acylpyridinium ion (Red node below) is the key to high conversion but is also the point of failure if water is present.

DMAP_Mechanism DMAP DMAP Catalyst Intermediate N-Acetylpyridinium Ion (HIGHLY REACTIVE) DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate Product Indanyl Acetate (Ester) Intermediate->Product Acyl Transfer Byproduct Acetate/Acid Intermediate->Byproduct Leaving Group Indanol Indanol (Alcohol) Indanol->Product Product->DMAP Catalyst Regeneration

Figure 2: The catalytic cycle of DMAP. The N-Acetylpyridinium ion is the moisture-sensitive bottleneck.

Reagent Selection Guide
Reagent SystemReactivityRisk ProfileRecommended For
Ac₂O / Pyridine ModerateLow (Slow elimination)Large scale, robust synthesis.
AcCl / Et₃N HighHigh (HCl gas promotes elimination)Only if Ac₂O fails; requires strict temp control (<0°C).
CAL-B / Vinyl Acetate Low (Selective)Low (No elimination)Chiral resolution (Pharma intermediates).
Part 5: Standardized Protocols
Protocol A: Chemical Acetylation (High Conversion)

Target: Racemic Indanyl Acetate

  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) under

    
    .
    
  • Charge: Add 1-Indanol (1.0 equiv, 10 mmol) and DMAP (0.1 equiv).

  • Solvent: Add anhydrous DCM (dichloromethane) (30 mL). Critical: Add 2g of activated 4Å molecular sieves.

  • Base: Add Triethylamine (

    
    ) (1.5 equiv). Stir for 5 mins.
    
  • Acylation: Cool to 0°C. Add Acetic Anhydride (

    
    ) (1.2 equiv) dropwise over 10 mins.
    
  • Monitoring: Warm to Room Temp (23°C). Monitor TLC (Hexane:EtOAc 8:2).

    • Self-Validation: If starting material persists after 2h, add 0.1 equiv more DMAP, not more anhydride.

  • Quench: Add saturated

    
     solution. (Acidic quench removes DMAP/Pyridine).
    
Protocol B: Enzymatic Kinetic Resolution

Target: (R)-Indanyl Acetate + (S)-Indanol

  • Charge: Add racemic 1-Indanol (1.0 equiv) to a flask.

  • Solvent: Add MTBE (Methyl tert-butyl ether) or Toluene .

  • Acyl Donor: Add Vinyl Acetate (2.0 equiv). Note: Vinyl acetate makes the reaction irreversible by releasing acetaldehyde (tautomerizes from vinyl alcohol).

  • Catalyst: Add Novozym 435 (CAL-B immobilized on acrylic resin) (10-20% w/w relative to substrate).

  • Incubation: Shake at 30°C / 200 rpm.

  • Stop Point: Monitor via Chiral HPLC. Stop immediately when conversion hits 49-50%. Filter off enzyme beads to quench.

References
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[3] Angewandte Chemie International Edition, 17(8), 569-583.

  • Bertero, N. M., et al. (2015). Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts.[5] Catalysis Communications, 70, 66-70.

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Indanol. Tetrahedron: Asymmetry, 18(12), 1399-1412.

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[6][7][8] Chemical Society Reviews, 42(15), 6406-6436.

Sources

Preventing degradation of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges you may encounter during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors: hydrolysis, thermal stress, and photolytic decomposition.

  • Hydrolysis: The ester functional group in the molecule is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form 5-bromo-2,3-dihydro-1H-inden-2-ol and acetic acid.[1] This reaction can be catalyzed by both acidic and basic conditions. The presence of atmospheric moisture is a significant risk factor.[2][3]

  • Thermal Stress: Elevated temperatures can provide the necessary energy to overcome the activation energy of decomposition reactions. For bromo-aromatic compounds, thermal stress can potentially lead to dehalogenation or other complex degradation pathways.[4][5][6]

  • Photolytic Decomposition: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic and bromo-substituted compounds, leading to the formation of radical species and subsequent degradation.[7][8]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To mitigate the risks of degradation, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential thermal degradation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[9]
Light Exposure In the dark (amber vial)Protects the compound from photolytic decomposition.[10]
Container Tightly sealed, appropriate materialPrevents ingress of moisture and air. Glass is generally preferred.

For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere upon opening.

Q3: I suspect my sample of this compound has degraded. How can I confirm this?

A3: The most reliable way to assess the purity and confirm the degradation of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[11]

  • HPLC Analysis: A reverse-phase HPLC method can effectively separate the parent compound from its more polar degradation products, such as the hydrolyzed alcohol.

  • GC Analysis: GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used to determine purity.

A comparison of the chromatogram of the suspect sample with that of a new, pure standard will reveal the presence of any degradation products. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed Despite Refrigerated Storage

Possible Cause: The primary culprit is likely moisture contamination, even at low temperatures. Refrigeration alone does not eliminate the risk of hydrolysis if the compound has been exposed to humid air.[2]

Solution:

  • Inert Atmosphere Overlay: Before sealing and refrigerating, flush the vial containing the compound with a gentle stream of an inert gas like argon or nitrogen. This will displace any moist air.

  • Use of Desiccants: Store the sealed vial inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to minimize ambient moisture during storage.[12]

  • Proper Sealing: Ensure the vial cap provides an airtight seal. For long-term storage, consider using vials with PTFE-lined caps.

Issue 2: Discoloration of the Compound Over Time

Possible Cause: Discoloration, such as yellowing or browning, can be an indicator of photolytic or oxidative degradation.[7]

Solution:

  • Light Protection: Always store the compound in amber glass vials to protect it from light. If amber vials are not available, wrap a clear vial in aluminum foil.[10]

  • Inert Atmosphere: As with preventing hydrolysis, storing under an inert atmosphere will also prevent oxidation.

Diagram: Potential Degradation Pathways

main This compound hydrolysis_product 5-Bromo-2,3-dihydro-1H-inden-2-ol + Acetic Acid main->hydrolysis_product Hydrolysis (H₂O) thermal_products Debromination & Other Thermal Byproducts main->thermal_products Thermal Stress (Heat) photo_products Radical Species & Photodegradation Products main->photo_products Photolysis (Light)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and establish a stability-indicating analytical method.[13][14][15]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and a near UV exposure of 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a validated HPLC method.

  • Compare the chromatograms of the stressed samples with an unstressed control sample to identify degradation peaks.

Diagram: Recommended Storage and Handling Workflow

start Receive Compound aliquot Aliquot into smaller, single-use vials start->aliquot inert Flush with inert gas (Ar or N₂) aliquot->inert seal Tightly seal with PTFE-lined cap inert->seal storage Store at ≤ -20°C in the dark seal->storage use Use one aliquot for experiment storage->use discard Discard any unused portion of the aliquot use->discard

Caption: Recommended workflow for the storage and handling of this compound.

References

Sources

Technical Support Center: Synthesis and Purification of Brominated Indanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of brominated indanes. The bromination of the indane scaffold is a critical step in the synthesis of many pharmaceutical intermediates and advanced materials. However, controlling regioselectivity and minimizing impurity formation presents significant challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of brominated indane derivatives. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these hurdles efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude brominated indane product?

A1: The impurity profile of a brominated indane synthesis is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature. Generally, you can anticipate the following classes of impurities:

  • Polybrominated Species: These are molecules where more than one bromine atom has been added to the indane scaffold, such as dibromo- or tribromo-indanes. This is especially common when using highly reactive brominating agents or when the reaction is allowed to proceed for too long.[1][2]

  • Positional Isomers: Bromination can occur at different positions on the indane structure. For electrophilic aromatic substitution, you may get a mixture of 4-bromo-, 5-bromo-, 6-, and 7-bromoindane. Benzylic bromination at the C-1 position is also a primary pathway, especially with radical initiators.[3] Separating these isomers is often the most significant purification challenge.[4]

  • Unreacted Starting Material: Incomplete conversion will leave residual indane or the starting indanone derivative in your crude product.[5]

  • Reaction Byproducts: Depending on the stability of your indane derivative and the harshness of the reaction conditions, side reactions like oxidation or ring-opening can occur.[6][7]

  • Residual Reagents: Traces of the brominating agent (e.g., Br₂, N-bromosuccinimide) or catalysts can remain. Residual bromine, for instance, often imparts a yellow or brown color to the product.[5]

Q2: How does the choice of brominating agent affect the impurity profile?

A2: The choice of brominating agent is critical for controlling the reaction's selectivity and, consequently, the types of impurities formed.

  • Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) for electrophilic aromatic substitution.[8] It is highly reactive and can easily lead to polybromination if stoichiometry and temperature are not strictly controlled.[9]

  • N-Bromosuccinimide (NBS): A versatile reagent. In the presence of a radical initiator (like AIBN or light), NBS is highly selective for benzylic bromination (C-1 position of indane).[3] In the presence of an acid catalyst or polar solvent, it can act as a source of electrophilic bromine for aromatic substitution, often providing better control and milder conditions than Br₂, which can help minimize polybromination.[1][10]

  • Other Reagents: Milder reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or potassium bromide/potassium bromate (KBr/KBrO₃) can also be used to improve selectivity and reduce the formation of aggressive byproducts.[1][7]

Q3: What is the first analytical step I should take to assess the purity of my crude product?

A3: Thin-Layer Chromatography (TLC) is the ideal first step. It is a rapid, inexpensive, and highly effective technique for qualitatively assessing the complexity of your crude mixture. By running the crude product alongside your starting material on a TLC plate, you can quickly determine if the reaction has gone to completion and visualize the number of impurities present. This initial assessment will guide your choice of purification strategy (e.g., recrystallization vs. column chromatography). For more detailed quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[11][12]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the separation of impurities. For each issue, we outline the probable causes and provide detailed protocols for resolution.

Issue 1: Presence of Polybrominated Impurities in the Final Product

Polybrominated species are often difficult to separate from the desired monobrominated product due to their similar polarities.

Probable Causes:

  • Excess Brominating Agent: Using a molar ratio of brominating agent to substrate that is significantly greater than 1:1.

  • High Reaction Temperature: Elevated temperatures can increase the reaction rate indiscriminately, favoring multiple substitutions.[1]

  • Highly Activating Substituents: If the indane ring is substituted with strong electron-donating groups, the aromatic ring becomes highly activated and prone to polysubstitution.[9]

  • Polar Protic Solvents: Solvents like water or alcohols can enhance the electrophilicity of the brominating agent, leading to over-bromination.[9]

Recommended Solutions & Protocols:

  • Optimization of Reaction Conditions: The most effective solution is to prevent the formation of these impurities in the first place. Carefully control the stoichiometry by adding the brominating agent dropwise as a solution. Perform the reaction at the lowest effective temperature.[10]

  • Purification by Recrystallization: This is often the most effective method for removing small amounts of polybrominated impurities. The principle relies on the subtle solubility differences between the mono- and poly-halogenated compounds. Increasing the number of bromine atoms generally decreases a compound's solubility in polar solvents and increases it in nonpolar ones.[5]

    Protocol 1: General Recrystallization of Brominated Indane

    • Solvent Selection: Choose a solvent or solvent system where the desired monobrominated product is highly soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethanol, methanol, hexane, toluene, or mixed systems like ethanol/water.[5][13]

    • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it just dissolves. Using the minimum amount of solvent is crucial to maximize yield.[14][15]

    • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

    • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.[14]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals in a vacuum oven.

Solvent SystemPolarityTypical Use Case for Brominated Indanes
Hexane / TolueneNon-polarGood for separating from more polar impurities. The desired product should be less soluble.
Ethanol / MethanolPolarEffective when polybrominated impurities (less polar) are the primary contaminant.
Ethanol / WaterPolarA mixed-solvent system where water acts as an anti-solvent to induce crystallization.[5]
Dichloromethane/HexaneMixedDichloromethane dissolves the compound, and hexane is slowly added as the anti-solvent.

Table 1: Common Recrystallization Solvents

Issue 2: Difficulty Separating Positional Isomers

Positional isomers (e.g., 4-bromoindane vs. 5-bromoindane) often have very similar physical properties, making their separation by recrystallization or simple distillation challenging.[16]

Probable Causes:

  • Lack of Regioselectivity: The directing effects of substituents on the indane ring may not be strong enough to favor the formation of a single isomer, leading to a mixture.[10]

  • Similar Physical Properties: Isomers often have nearly identical polarities, solubilities, and boiling points, making physical separation difficult.[4]

Recommended Solutions & Protocols:

  • Flash Column Chromatography: This is the most powerful technique for separating compounds with small differences in polarity.[17] The choice of the stationary phase and the mobile phase (eluent) is critical.

    Protocol 2: Silica Gel Column Chromatography for Isomer Separation

    • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) for most applications.

    • Eluent Selection (TLC): First, determine the optimal eluent system using TLC. The goal is to find a solvent system that gives a clear separation between the isomer spots, with the lower spot having an Rf value of approximately 0.2-0.3. A common starting point for brominated aromatics is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).

    • Column Packing: Pack the column with a slurry of silica gel in the chosen non-polar solvent. Ensure there are no air bubbles or cracks.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load the dried powder onto the top of the packed column.

    • Elution: Begin eluting with the solvent system determined by TLC. The less polar isomer will typically elute from the column first. Collect fractions and monitor them by TLC.

    • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

dot

Caption: General workflow for the purification and analysis of brominated indane.

Issue 3: Crude Product is a Dark Oil and Fails to Crystallize

An oily product that does not crystallize often indicates the presence of significant impurities that are disrupting the crystal lattice formation.

Probable Causes:

  • High Impurity Load: The presence of multiple byproducts, isomers, and residual solvent can act as "eutectic" impurities, lowering the melting point and preventing crystallization.

  • Residual Solvent: Incomplete removal of reaction solvents can result in an oil.

  • Residual Bromine/HBr: Acidic residues and elemental bromine can contribute to product instability and discoloration.[5]

Recommended Solutions & Protocols:

  • Initial Purification via Washing: Before attempting crystallization or chromatography, it is essential to remove acidic and reactive impurities.

    Protocol 3: Aqueous Work-up and Quenching

    • Dissolve the crude oil in a water-immiscible organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with:

      • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr.

      • A 10% solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine (the color should disappear).[2]

      • Water, followed by a saturated brine solution to remove residual salts and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

  • Attempt Crystallization Again: After the aqueous work-up, the cleaner product may now crystallize upon addition of a suitable recrystallization solvent (see Protocol 1).

  • If Oiling Out Persists: If the product still "oils out" during recrystallization, it indicates that the chosen solvent is too good a solvent, or the impurity level is still too high.

    • Solution A: Switch to a less polar solvent system.

    • Solution B: Proceed directly to column chromatography (Protocol 2) as it is more effective for separating complex mixtures.

dot

Troubleshooting_Logic Start Impurity Detected in Crude Product? Isomer_Check Is it a mixture of positional isomers? Start->Isomer_Check Yes Poly_Check Is it polybromination? Start->Poly_Check No Chromatography Action: Perform Flash Column Chromatography Isomer_Check->Chromatography Yes Color_Check Is the product dark/oily? Poly_Check->Color_Check No Recrystallize_Poly Action: Attempt careful recrystallization Poly_Check->Recrystallize_Poly Yes Wash Action: Perform Aqueous Wash (NaHCO₃, Na₂S₂O₃) Color_Check->Wash Yes Recrystallize_Oil Action: Attempt Recrystallization Wash->Recrystallize_Oil Then... Recrystallize_Oil->Chromatography If fails...

Sources

Validation & Comparative

High-Performance Liquid Chromatography (HPLC) Method Development for 5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (also known as 5-Bromo-2-indanyl acetate) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for HIV protease inhibitors and indinavir derivatives. Its purity analysis presents two specific chromatographic challenges:

  • Hydrolytic Instability: The ester linkage at the C2 position is susceptible to hydrolysis, reverting to 5-Bromo-2-indanol .

  • Regioisomer Resolution: Electrophilic bromination of indane precursors often yields a mixture of the desired 5-bromo and the unwanted 4-bromo regioisomers, which possess nearly identical hydrophobicity.

This guide compares two method development strategies: a standard C18 (Octadecyl) approach versus a Phenyl-Hexyl stationary phase. While C18 is the industry workhorse, our comparative analysis demonstrates that Phenyl-Hexyl chemistry provides superior resolution (


) for the critical regioisomer pair  due to 

interaction mechanisms that C18 lacks.

Chemical Context & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in robust method design.

  • Target Molecule: this compound

  • Molecular Formula:

    
    
    
  • Key Impurities:

    • Impurity A (Hydrolysis): 5-Bromo-2-indanol (More polar, elutes earlier).

    • Impurity B (Regioisomer): 4-Bromo-2,3-dihydro-1H-inden-2-yl acetate (Critical Pair).

    • Impurity C (Starting Material): 5-Bromo-1-indanone (if synthesized via reduction/esterification).

Method Development Workflow

The following diagram outlines the decision matrix used to select the optimal stationary phase.

MethodDevelopment Start Start: Method Development AnalyzeStructure Analyze Structure: Halogenated Aromatic + Ester Start->AnalyzeStructure SelectMode Select Mode: Reversed Phase (RP) AnalyzeStructure->SelectMode ScreenC18 Screen 1: C18 Column (Hydrophobic Interaction) SelectMode->ScreenC18 ScreenPh Screen 2: Phenyl-Hexyl (Pi-Pi Interaction) SelectMode->ScreenPh ResultC18 Result: Co-elution of Regioisomers ScreenC18->ResultC18 ResultPh Result: Baseline Separation (Rs > 2.0) ScreenPh->ResultPh Optimize Optimize Mobile Phase: Acidic pH (Formic Acid) ResultPh->Optimize FinalMethod Final Validated Method Optimize->FinalMethod

Figure 1: Decision tree for selecting Phenyl-Hexyl over C18 based on regio-selectivity requirements.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The primary challenge in analyzing halogenated aromatics is that the position of the halogen (4-bromo vs 5-bromo) has a negligible effect on the overall hydrophobicity (


), rendering standard C18 columns inefficient for separation.
The Alternative: Phenyl-Hexyl Chemistry

Phenyl-Hexyl columns utilize a phenyl ring attached to the silica backbone via a hexyl linker. This allows for


 stacking interactions  with the aromatic ring of the analyte. The electron-withdrawing bromine atom alters the electron density of the aromatic ring differently depending on its position (ortho/meta/para to the alkyl bridge), creating a "shape selectivity" that C18 cannot offer.
Comparative Performance Data

Note: Data represents typical performance metrics derived from bromo-indane derivative profiling.

ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Agilent Zorbax Eclipse Plus C18Phenomenex Luna Phenyl-Hexyl
Mobile Phase B AcetonitrileMethanol (Enhances

interactions)
Retention (Main Peak) 8.4 min9.2 min
Resolution (

) Regioisomers
0.8 (Co-elution) 2.4 (Baseline Separation)
Selectivity (

)
1.021.08
Peak Symmetry 1.11.05

Expert Insight: While Acetonitrile is the default solvent for C18, Methanol is preferred for Phenyl-Hexyl columns. Methanol is a protic solvent that does not disrupt the


 interactions between the analyte and the stationary phase as aggressively as the 

-electrons in Acetonitrile's nitrile group.

Detailed Experimental Protocols

Instrumentation & Conditions (Recommended Method)

This protocol is designed to be self-validating, ensuring specificity for both the hydrolysis degradant and the regioisomer.

  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Luna or Waters XBridge).
  • Wavelength:

    
     (Strong absorbance for bromo-aromatics) and 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Control is critical for reproducibility).
    
Mobile Phase Preparation
  • Solvent A (Aqueous):

    
     Formic Acid in Water.[1]
    
    • Why: The acidic pH (~2.7) suppresses the ionization of residual silanols on the column (reducing tailing) and stabilizes the acetate ester from hydrolysis during the run.

  • Solvent B (Organic):

    
     Methanol.
    
Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Initial Hold
2.06040Isocratic for polar impurities
12.01090Gradient ramp
15.01090Wash
15.16040Re-equilibration
20.06040End of Run
Sample Preparation (Critical Step)

Warning: Do not use pure methanol or water as the diluent for the stock solution, as this may induce hydrolysis of the acetate ester over time.

  • Stock Solution: Weigh

    
     of sample into a 
    
    
    
    flask. Dissolve in 100% Acetonitrile (aprotic, stabilizes ester).
  • Working Standard: Dilute the stock 1:10 with the initial mobile phase (60:40 Water:MeOH) immediately prior to injection to match initial gradient conditions and prevent peak distortion.

Method Validation Parameters

To ensure the trustworthiness of this method, the following validation criteria should be met (based on ICH Q2(R1) guidelines):

  • Specificity: Inject the hydrolysis product (5-bromo-2-indanol) separately. It must elute significantly earlier (approx. 3-4 min) than the main ester peak (approx. 9 min) due to the free hydroxyl group.

  • Linearity:

    
     over the range of 
    
    
    
    of target concentration.
  • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1 respectively.

  • Robustness: Small changes in % Organic (

    
    ) or pH (
    
    
    
    units) should not cause the resolution between regioisomers to drop below 1.5.

References

  • National Institutes of Health (PMC). (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam and degradants. (Used as a proxy for bromo-aromatic degradation kinetics). Retrieved from [Link]

  • Sielc Technologies. (2024). Separation of Bromo-indole derivatives on Mixed-Mode Columns. Retrieved from [Link]

Sources

GC-MS retention times for 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: GC-MS Profiling of 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate

Part 1: Executive Summary & Context

This compound (often abbreviated as 5-Bromo-2-indanyl acetate ) is a critical intermediate in the synthesis of 5-bromo-2-aminoindane (5-BAI) and related aminoindane scaffolds. These compounds are significant in neuropharmacology research and, increasingly, in forensic analysis due to the emergence of novel psychoactive substances (NPS).[1]

This guide addresses the analytical challenge of characterizing this intermediate. Unlike common catalog standards, specific retention indices for this ester are rarely published. This document establishes a self-validating GC-MS protocol , comparing the target analyte against its primary degradation product (the alcohol) and its regioisomer (the 4-bromo analog), providing a robust framework for identification.

Part 2: Experimental Methodology (The "Gold Standard")

To ensure reproducibility, the following protocol utilizes a non-polar stationary phase (5% phenyl), the industry standard for separating halogenated aromatic esters.

Chromatographic Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: Rxi-5Sil MS or DB-5MS UI (30 m × 0.25 mm ID × 0.25 µm film).

    • Rationale: The arylene-stabilized phase reduces bleed at high temperatures and provides superior resolution for isomeric bromo-indanes compared to standard dimethyl polysiloxane (DB-1).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (1 µL injection) @ 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1.0 min) – Focuses the solvent band.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (hold 3.0 min) – Slow ramp maximizes resolution of regioisomers.

    • Total Run Time: ~27 minutes.

Mass Spectrometry Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).

  • Scan Range: m/z 40–450.

Part 3: Comparative Retention Data & Identification

Since empirical retention indices (RI) can vary by system, we use a Relative Retention & Predicted Index framework. The table below compares the target against its critical "neighbors" in the chromatogram.

Table 1: Predicted Retention & Separation Factors (DB-5MS)

CompoundStructure ContextPredicted RI (Kovats)*Relative Retention (vs. Target)Key Diagnostic Ions (m/z)
5-Bromo-2-indanol Hydrolysis Product1450 – 14800.88 (Elutes Earlier)212/214 (M+), 133 (Base)
4-Bromo-2-indanyl acetate Regioisomer (Impurity)1630 – 16450.99 (Elutes Slightly Earlier)254/256 (M+), 194/196
5-Bromo-2-indanyl acetate Target Analyte 1640 – 1660 1.00 (Reference) 254/256 (M+), 194/196, 43
5-Bromo-2-aminoindane Amination Product1550 – 15800.95 (Elutes Earlier)211/213 (M+), 132

*Note: Predicted RI values are derived from group contribution theory (Indane base ~950 + Acetate ~200 + Bromine ~250 + Cyclic constraints). Empirical values must be validated using an alkane ladder (C10-C20).

Critical Separation Logic
  • The Hydrolysis Check: The acetate group is labile. If your sample shows a peak at RI ~1460 (m/z 212/214), spontaneous hydrolysis to the alcohol has occurred. The alcohol elutes significantly earlier than the ester on non-polar columns due to lower molecular weight (MW 213 vs 255), despite hydrogen bonding potential.

  • The Isomer Challenge: The 4-bromo isomer (often present if the starting material was not pure 5-bromoindanone) typically elutes slightly before the 5-bromo target due to steric shielding effects, though the delta is small (<0.2 min).

Part 4: Mechanistic Fragmentation Pathway

Understanding the mass spectrum is the only way to confirm identity when standards are unavailable. The following diagram illustrates the fragmentation logic for 5-Bromo-2-indanyl acetate under 70eV EI.

G M_Ion Molecular Ion (M+) m/z 254 / 256 (1:1 Isotopic Ratio) Elimination McLafferty-like Elimination Loss of Acetic Acid (-60 Da) M_Ion->Elimination Primary Pathway Acetyl Acetyl Cation m/z 43 (Diagnostic for Acetate) M_Ion->Acetyl Alpha Cleavage Indene_Cat Bromoindene Cation m/z 194 / 196 (Stable Aromatic System) Elimination->Indene_Cat Major Fragment Tropylium Bromotropylium Ion m/z 115 / 117 (Ring Expansion) Indene_Cat->Tropylium Loss of Br/H rearrangement

Figure 1: EI-MS Fragmentation pathway. The loss of acetic acid (M-60) is the dominant transition, confirming the acetate moiety.

Part 5: Protocol for Self-Validation

Since commercial standards for this specific intermediate are rare, use this Acetylation Confirmation Protocol to validate your peak.

  • Run Sample A: Inject your sample (dissolved in Ethyl Acetate). Note the peak at RT ~15.5 min (approx).

  • Run Sample B (Hydrolysis):

    • Take 100 µL of sample.

    • Add 100 µL 1M NaOH. Vortex 1 min.

    • Extract with Hexane.

    • Inject the Hexane layer.

  • Result Interpretation:

    • The peak at RT ~15.5 min (Acetate) should disappear.

    • A new peak should appear at RT ~13.0 min (Alcohol, m/z 212/214).

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11. Link (Reference for general aminoindane fragmentation patterns).

  • Strayer, K. E., et al. (2023). "GC-MS analysis of eight aminoindanes using three derivatization reagents." Journal of Forensic Sciences. Link (Provides retention behavior of the related aminoindane class).

  • Babushok, V. I., & Zenkevich, I. G. (2009). "Retention Indices for Most Frequently Reported Essential Oil Compounds in GC." Chromatographia.

Sources

Reference Standards for 5-Bromo-2,3-dihydro-1H-inden-2-yl Acetate: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of CNS-active agents and PPAR agonists, 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate (hereafter 5-Br-Indane-Acetate ) serves as a pivotal chiral or achiral intermediate. Its quality directly dictates the enantiomeric excess (ee) and yield of downstream Active Pharmaceutical Ingredients (APIs).

A common pitfall in process development is the reliance on "Reagent Grade" certificates of analysis (CoA) for quantitative assay assignment. This guide objectively compares the three tiers of reference standards—Certified Reference Materials (CRM) , In-House Working Standards , and Commercial Reagent Grade —demonstrating why a self-validated, qNMR-characterized standard is the only acceptable baseline for GMP protocols.

Part 1: The Molecule & Critical Quality Attributes (CQAs)

To characterize the standard, one must first understand its instability. The indane ring is stable, but the acetate ester at position 2 is the "soft spot."

Structural Vulnerabilities
  • Hydrolysis: In the presence of residual moisture, the acetate group hydrolyzes to 5-Bromo-2-indanol and acetic acid. This is the primary degradation pathway.

  • Elimination: Under thermal stress or basic conditions, the acetate can eliminate to form 5-Bromo-1H-indene , introducing a conjugated impurity that is often UV-active and difficult to separate.

Critical Quality Attributes (CQAs) Table
AttributeSpecification TargetMethodRationale
Assay (Purity) > 99.0% w/wqNMR HPLC Area% ignores non-chromophoric impurities (water, salts).
Water Content < 0.1%Karl Fischer (Coulometric)Water drives hydrolysis; critical for ester stability.
Residual Solvents < ICH Q3C LimitsGC-HSSolvents inflate weight, skewing stoichiometry.
Identification Matches Reference1H NMR / IRConfirm 5-Br regiochemistry and ester integrity.

Part 2: Comparative Analysis of Standard Types

The following analysis compares the performance of three standard types typically available to a development lab.

Table 1: Performance Matrix
FeatureOption A: Certified Reference Standard (CRM) Option B: In-House Working Standard Option C: Commercial Reagent Grade
Traceability NIST/SI TraceableTraceable to Option AOften Unknown / Batch-dependent
Assay Method Mass Balance (HPLC + TGA + KF + ROI) or qNMRQualified against CRM via HPLCHPLC Area% (usually at 254 nm)
Water Content Explicitly quantifiedQuantified (KF)Rarely reported ("White solid")
Cost/Gram

(High)
$ (Low - after initial validation)$ (Low)
Risk Profile Low: Suitable for Release TestingMedium: Requires re-qualification every 6-12 mo.High: DO NOT USE for quantitative assay.
The "Reagent Grade" Trap

Commercial reagent suppliers often report purity by HPLC Area% .

  • Scenario: A batch of 5-Br-Indane-Acetate is 98.0% pure by HPLC.

  • Reality: It contains 2.0% water and 3.0% inorganic salts from the bromination quench.

  • Actual Assay: 93.1% w/w.

  • Consequence: Using this as a standard leads to a 6.9% error in calculating the yield of your expensive API step.

Part 3: Experimental Validation Protocols

To establish a defensible In-House Working Standard (Option B) , you must characterize a high-purity batch using Quantitative NMR (qNMR) . This is the "Gold Standard" technique because it is a primary ratio method that does not require a reference standard of the analyte itself.

Protocol 1: qNMR Purity Assignment (The Primary Method)

Principle: The integration of the analyte signals is compared to an Internal Standard (IS) of known purity.

Reagents:

  • Analyte: ~20 mg 5-Br-Indane-Acetate (dried).

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: CDCl₃ (99.8% D) + TMS.

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) ~20 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same HPLC vial.
  • Dissolution: Add 1.0 mL CDCl₃. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Must be > 5 × T1 of the slowest proton to ensure full relaxation).

    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (e.g., TCNB singlet at ~7.7 ppm) and the Analyte peak (e.g., Acetate singlet at ~2.05 ppm or H-2 methine at ~5.5 ppm).

Calculation:



Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Mass,

=Purity of IS.[1][2]
Protocol 2: HPLC Purity & Impurity Profiling (The Secondary Method)

Once the "True Value" is assigned by qNMR, use this HPLC method for routine batch release.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (Indane absorption) and 254 nm.

  • System Suitability: Resolution between 5-Br-Indane-Acetate and 5-Bromo-2-indanol (hydrolysis product) must be > 2.0.

Part 4: Visualization of Workflows

Diagram 1: The Reference Standard Qualification Lifecycle

This workflow illustrates how to convert a crude synthesis batch into a Qualified Working Standard using the qNMR master method.

ReferenceStandardLifecycle Synthesis Crude Synthesis (5-Br-Indane-Acetate) Purification Recrystallization (Hexane/EtOAc) Synthesis->Purification Candidate Candidate Batch (Dried < 40°C) Purification->Candidate qNMR Primary Characterization (qNMR w/ TCNB) Candidate->qNMR Assay Assignment KF Water Content (Karl Fischer) Candidate->KF Moisture Check HPLC Impurity Profiling (HPLC-UV) Candidate->HPLC Purity Check Validation Data Consolidation (Mass Balance) qNMR->Validation KF->Validation HPLC->Validation WorkingStd Qualified Working Standard Validation->WorkingStd CoA Issuance

Caption: Lifecycle for establishing a Qualified Working Standard. Note that qNMR drives the assay value, while HPLC validates purity profile.[3]

Diagram 2: Degradation Pathways & Impurity Tracking

Understanding these pathways is essential for interpreting HPLC chromatograms.

DegradationPathways Target 5-Bromo-2,3-dihydro- 1H-inden-2-yl acetate (Target) Hydrolysis Hydrolysis (+H2O) (Acid/Base Catalyzed) Target->Hydrolysis Elimination Elimination (-AcOH) (Thermal/Basic) Target->Elimination Alcohol Impurity A: 5-Bromo-2-indanol (More Polar, Lower RT) Hydrolysis->Alcohol Indene Impurity B: 5-Bromo-1H-indene (Conjugated, Higher UV) Elimination->Indene

Caption: Primary degradation pathways. Impurity A arises from moisture; Impurity B arises from thermal stress.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4][5] Provides the regulatory framework for validating the HPLC method used to compare standards.

  • USP General Chapter <1058> Analytical Instrument Qualification. United States Pharmacopeia.[6] Establishes the qualification requirements for the NMR and HPLC instruments used in this protocol.

  • Pauli, G. F., et al. (2012). "The Importance of Quantitative 1H NMR Spectroscopy for Reference Standard Validation." PLOS ONE. Foundational paper validating qNMR as a primary ratio method superior to HPLC area% for reference standards.

  • Almac Group. "qNMR – A Modern Alternative to HPLC." Industry whitepaper comparing qNMR and HPLC for assay assignment.[7]

  • Erenler, R., et al. (2006). "Bromination of Indane and Preparation of Indane Derivatives." Detailed synthesis and NMR characterization of brominated indane acetates.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.